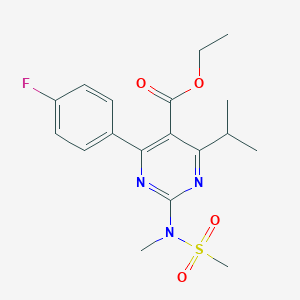
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate
Cat. No. B155862
Key on ui cas rn:
147118-30-7
M. Wt: 395.5 g/mol
InChI Key: TYISRAUZBAYPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476432B2
Procedure details


Ethyl 2-(N-methyl-N-methanesulfonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-carboxylic acid (100.0 g) and toluene (500.0 mL) were added to a reactor under nitrogen atmosphere. The reaction mixture was cooled to −78° C. A solution of diisobutylaluminium hydride in toluene (1.5 M, 200.0 mL) was slowly added thereto. The temperature of the reaction mixture was adjusted to 0° C. The reaction mixture was stirred for over 1 hour and then water (500.0 mL) was added thereto. The separated organic layer was sequentially washed with 1N hydrochloric acid solution (500.0 mL), 5% sodium bicarbonate solution (500.0 mL), and then water (500.0 mL), and then concentrated under reduced pressure. n-Hexane (300.0 mL) was added to the resulting residue under stirring. The resulting suspension was filtered under reduced pressure, and then dried to obtain N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide as a white solid (72.3 g, yield 81%).
Name
Quantity
100 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)=[N:8][C:9]([N:15]([CH3:20])[S:16]([CH3:19])(=[O:18])=[O:17])=[N:10][C:11]=1[CH:12]([CH3:14])[CH3:13])=O)C.[H-].C([Al+]CC(C)C)C(C)C.O>C1(C)C=CC=CC=1>[F:27][C:24]1[CH:25]=[CH:26][C:21]([C:7]2[C:6]([CH2:4][OH:3])=[C:11]([CH:12]([CH3:14])[CH3:13])[N:10]=[C:9]([N:15]([CH3:20])[S:16]([CH3:19])(=[O:18])=[O:17])[N:8]=2)=[CH:22][CH:23]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1C(C)C)N(S(=O)(=O)C)C)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for over 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to 0° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was sequentially washed with 1N hydrochloric acid solution (500.0 mL), 5% sodium bicarbonate solution (500.0 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
water (500.0 mL), and then concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
n-Hexane (300.0 mL) was added to the resulting residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1CO)C(C)C)N(S(=O)(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72.3 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
